molecular formula C19H36N6O5S B12603714 L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide CAS No. 649569-47-1

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Cat. No.: B12603714
CAS No.: 649569-47-1
M. Wt: 460.6 g/mol
InChI Key: MASMULAUFRDNGS-CXOVXGEYSA-N
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Description

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a synthetic tetrapeptide composed of methionine (Met), alanine (Ala), glutamine (Gln), and isoleucine (Ile), with an amide group at the C-terminus. The amide modification enhances stability against enzymatic degradation, a common feature in therapeutic peptides .

Properties

CAS No.

649569-47-1

Molecular Formula

C19H36N6O5S

Molecular Weight

460.6 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]pentanediamide

InChI

InChI=1S/C19H36N6O5S/c1-5-10(2)15(16(22)27)25-19(30)13(6-7-14(21)26)24-17(28)11(3)23-18(29)12(20)8-9-31-4/h10-13,15H,5-9,20H2,1-4H3,(H2,21,26)(H2,22,27)(H,23,29)(H,24,28)(H,25,30)/t10-,11-,12-,13-,15-/m0/s1

InChI Key

MASMULAUFRDNGS-CXOVXGEYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Chemical Condensation

Chemical condensation is a common method for synthesizing peptides, including L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide. This process typically involves the activation of carboxylic acid groups of amino acids to facilitate the formation of peptide bonds.

  • Process Overview:

    • Activation of amino acids using coupling reagents (e.g., DCC - Dicyclohexylcarbodiimide).
    • Sequential addition of protected amino acids to form the desired peptide chain.
    • Deprotection steps to remove protective groups after synthesis.
  • Advantages:

    • High yield and purity if optimized properly.
    • Flexibility in designing complex peptides.
  • Limitations:

    • Risk of racemization during activation.
    • Requires careful control of reaction conditions to avoid side reactions.

Enzymatic Synthesis

Enzymatic synthesis utilizes specific enzymes that catalyze the formation of peptide bonds under mild conditions, which can be advantageous for preserving the integrity of sensitive amino acids.

  • Process Overview:

    • Use of ligases such as L-amino acid α-ligase to catalyze peptide bond formation.
    • Requires substrates (amino acids) and may involve fermentation techniques for production.
  • Advantages:

    • Higher specificity and fewer by-products compared to chemical methods.
    • Mild reaction conditions that reduce degradation of sensitive compounds.
  • Limitations:

    • Enzyme availability and cost can be prohibitive.
    • Reaction conditions may need extensive optimization.

Recent advances have introduced fermentation as a viable method for producing dipeptides like this compound. This method leverages genetically engineered microorganisms to synthesize peptides efficiently.

Microbial Fermentation

Microbial fermentation processes can be optimized for high-yield production of peptides through metabolic engineering.

  • Process Overview:

    • Genetically modified strains of E. coli or other microorganisms are used.
    • Amino acids are fed into the culture medium, where they are converted into peptides by microbial metabolism.
  • Advantages:

    • Potential for large-scale production with lower costs.
    • Environmentally friendly compared to traditional chemical synthesis.
  • Limitations:

    • Requires significant investment in genetic engineering and fermentation technology.
    • Purification processes can be complex due to the presence of other microbial metabolites.

Following synthesis, purification is crucial to obtain high-purity this compound. Common purification methods include:

Chromatography Techniques

Crystallization

Crystallization techniques can be employed post-synthesis to achieve high purity levels by exploiting solubility differences among compounds at various temperatures or solvent compositions.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Enzymes like transaminases or chemical reagents like carbodiimides can facilitate substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Nutritional Applications

Total Parenteral Nutrition (TPN)
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is often included in TPN formulations to enhance recovery in critically ill patients. Studies have shown that supplementation with dipeptides like L-alanyl-L-glutamine, which is structurally similar, can reduce infectious complications and improve nitrogen balance in patients receiving TPN. For instance, a randomized trial indicated that patients receiving L-alanyl-L-glutamine-supplemented TPN experienced fewer episodes of nosocomial infections compared to those on standard TPN .

StudyInterventionOutcomes
L-alanyl-L-glutamine in TPN 127 ICU patients received either standard or dipeptide-supplemented TPNReduced pneumonia and urinary tract infections; better glycemic control
Secondary peritonitis study 33 patients received either standard or L-alanyl-L-glutamine TPNImproved infectious morbidity and nitrogen balance

Cell Culture Applications

Stability and Efficacy
this compound is utilized in cell culture as a stable alternative to L-glutamine. Unlike L-glutamine, which degrades rapidly and produces ammonia—a toxic byproduct—this dipeptide maintains stability in aqueous solutions, thereby supporting cell viability and growth over extended periods .

FeatureL-Alanyl-L-GlutamineL-Glutamine
StabilityHighLow
Ammonia ProductionMinimalHigh
Solubility at Room Temp586 g/L35 g/L

Clinical Research Insights

Ergogenic Effects
Research has investigated the effects of dipeptides like L-alanyl-L-glutamine on athletic performance. A study demonstrated that acute ingestion of this dipeptide improved endurance performance under hydration stress, suggesting potential benefits for athletes .

Case Studies

  • Intensive Care Unit Nutrition
    A multicenter trial involving 127 ICU patients highlighted the efficacy of alanine-glutamine supplementation in reducing infection rates and improving metabolic outcomes during critical care .
  • Post-Surgical Recovery
    In a study on post-surgical patients with secondary peritonitis, those receiving L-alanyl-L-glutamine-supplemented TPN showed significant improvements in infectious morbidity and overall recovery metrics compared to controls .

Mechanism of Action

The mechanism of action of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may enhance protein synthesis or inhibit proteolytic enzymes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Sequence Analysis

The table below compares the target tetrapeptide with other peptides from the evidence:

Compound Name CAS Number Amino Acid Sequence Molecular Weight (g/mol) Key Features
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide Not provided Met-Ala-Gln-Ile-amide ~500–600 (estimated) Tetrapeptide with amide terminus
L-Isoleucine, L-methionyl-L-phenylalanyl... (Disomotide) 181477-43-0 Partial sequence: Met-Phe-Ile-Thr-Ala-Phe... ~1069.32 (C₅₂H₈₀N₁₀O₁₂S) Larger peptide with phenylalanine residues
L-Aspartyl-L-alanyl-L-phenylalanyl-L-isoleucyl... 3299035 (Patent) Asp-Ala-Phe-Ile-Gly-Leu-Met-amide ~800–900 (estimated) Heptapeptide with aspartic acid terminus
Thymosin beta 4 acetate 116786-35-7 Complex sequence (43 amino acids) ~4963.5 Large regulatory peptide

Key Observations :

  • Chain Length : The target tetrapeptide is shorter than Disomotide (C₅₂H₈₀N₁₀O₁₂S) and Thymosin beta 4 acetate, which impacts bioavailability and membrane permeability .
  • Functional Residues : The presence of methionine (sulfur-containing) and glutamine (polar, amide side chain) distinguishes it from phenylalanine-rich analogs like Disomotide .
  • Terminal Modifications : Unlike the aspartic acid-terminated heptapeptide in , the target compound has an amide group, which may enhance metabolic stability .

Physicochemical Properties

  • Solubility : Peptides with polar residues (e.g., glutamine) generally exhibit higher water solubility. However, the hydrophobic isoleucine and methionine residues in the target compound may reduce solubility compared to glycine-rich analogs .
  • Stability : Amide termini (as seen in the target peptide and L-aspartyl-L-alanyl...methioninamide) resist carboxypeptidase cleavage, whereas free C-terminal carboxyl groups (e.g., in Thymosin beta 4 acetate) are more prone to degradation .

Biological Activity

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a synthetic dipeptide composed of four amino acids: methionine, alanine, glutamine, and isoleucine. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, particularly in enhancing immune responses and improving cell culture conditions. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and applications.

The biological activity of this compound can be attributed to its constituent amino acids, which play crucial roles in various metabolic processes:

  • Glutamine : Known for its role in immune function and as a nitrogen source for rapidly dividing cells.
  • Methionine : Acts as a precursor for S-adenosylmethionine (SAM), a critical methyl donor in numerous biochemical reactions.
  • Alanine : Involved in glucose metabolism and energy production.
  • Isoleucine : Important for muscle metabolism and immune function.

The combination of these amino acids may enhance cellular functions, such as proliferation and differentiation, especially under stress conditions.

2. Immunostimulatory Effects

Research has demonstrated that dipeptides like L-alanyl-L-glutamine exhibit significant immunostimulatory properties. A study by Kircher et al. (2002) showed that T-lymphocyte proliferation was significantly enhanced upon treatment with L-alanyl-L-glutamine at concentrations of 2 mmol/L. The study indicated that this effect was partly due to increased cytokine production, which is essential for immune responses .

Study Concentration (mmol/L) Effect on T-lymphocyte Proliferation
Kircher et al. (2002)2Significant increase in proliferation

3. Cell Culture Applications

This compound can serve as an effective supplement in cell culture environments. Its stability compared to free glutamine makes it a preferred choice for maintaining cell viability and productivity:

  • Reduced Ammonia Production : Unlike L-glutamine, which degrades to ammonia—a compound detrimental to cell health—L-alanyl-L-glutamine minimizes ammonia accumulation during cell culture .
  • Enhanced Antibody Production : In a study involving CHO cells, the addition of L-alanyl-L-glutamine at 50 mM significantly boosted monoclonal antibody production while reducing apoptosis .

4. Case Studies

Several case studies illustrate the beneficial effects of this dipeptide in various applications:

  • Imamoto et al. (2013) : This study demonstrated that L-alanyl-L-glutamine improved the yield of anti-CD20 chimeric antibodies in CHO cell lines, establishing its utility in biopharmaceutical production .
  • Cruzat et al. (2015) : The protective effects of L-alanyl-L-glutamine against inflammatory challenges were observed in insulin-secreting BRIN-BD11 β-cells exposed to lipopolysaccharide-treated macrophages .

5. Conclusion

This compound exhibits promising biological activities that can be harnessed for both therapeutic and biotechnological applications. Its ability to enhance immune responses and improve cell culture conditions positions it as a valuable compound in research and clinical settings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.